DiMNF is a derivative of α-naphthoflavone (αNF) classified as a selective aryl hydrocarbon receptor modulator (SAhRM) [, , ]. SAhRMs are a class of aryl hydrocarbon receptor (AHR) ligands with anti-inflammatory properties [, ]. Unlike traditional AHR agonists, SAhRMs can selectively activate AHR to suppress pro-inflammatory gene expression without inducing xenobiotic-metabolizing enzymes [, ]. DiMNF is specifically recognized for its ability to repress cytokine-mediated gene expression, including acute-phase genes and complement factors [, , ]. This positions it as a potential therapeutic agent for inflammatory disorders.
While the provided abstracts don't elaborate on the specific synthesis methods for DiMNF, they indicate that it is a derivative of αNF [, ]. It can be inferred that DiMNF is synthesized through structural modifications of the parent molecule, αNF. Further research into chemical synthesis literature is needed for a detailed protocol.
Although the provided information doesn't contain specific molecular structure data for DiMNF, it mentions that its structure allows for a unique orientation within the AHR ligand-binding pocket compared to αNF []. This unique binding interaction is suggested to contribute to its SAhRM activity and differentiate it from traditional AHR agonists [].
DiMNF functions by binding to AHR, but unlike full AHR agonists, it doesn't promote AHR binding to dioxin response elements (DREs) [, ]. This suggests that DiMNF exerts its effects through non-canonical AHR signaling pathways. For example, DiMNF can suppress cytokine-mediated induction of complement factor C3, but this effect doesn't rely on direct DRE binding []. Instead, DiMNF might interact with other co-regulators or transcription factors downstream of AHR activation to achieve its anti-inflammatory effects. Further research is necessary to fully elucidate these non-canonical pathways.
7.1. Repressing Cytokine-Mediated Gene Expression: DiMNF effectively suppresses the expression of cytokine-induced genes, including acute-phase genes like SAA1 and complement factors like C3 [, ]. This property holds promise for treating inflammatory diseases characterized by elevated cytokine levels and complement activation.7.2. Modulating Immune Responses: DiMNF can repress the cytokine-mediated induction of CD55, a membrane complement regulatory protein often overexpressed in tumor cells []. By suppressing CD55 expression, DiMNF might enhance the susceptibility of tumor cells to complement-dependent cytotoxicity, offering a potential strategy for cancer immunotherapy [].7.3. Studying AHR Signaling: As a selective AHR modulator, DiMNF serves as a valuable tool for dissecting the complexities of AHR signaling pathways. Its ability to activate AHR without inducing DRE-dependent gene expression helps differentiate between canonical and non-canonical AHR signaling events [, ].7.4. Studying Betacoronavirus Infections: Studies show that DiMNF can inhibit HCoV-OC43 infection, a type of betacoronavirus, by activating the innate immune response []. While DiMNF did not show direct inhibition of SARS-CoV-2, further research might reveal its potential as a tool to study betacoronavirus infection mechanisms and develop antiviral strategies [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: